molecular formula C24H23NO6 B11129944 1-(3,4-Dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129944
M. Wt: 421.4 g/mol
InChI Key: JLWGTAUDLPTGGR-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, oxolane derivatives, and pyrrole precursors. The reaction conditions may involve:

    Condensation reactions: Using acid or base catalysts to form intermediate compounds.

    Cyclization reactions: To form the chromeno[2,3-c]pyrrole core structure.

    Functional group modifications: To introduce the oxolan-2-yl and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Continuous flow chemistry: For efficient and scalable reactions.

    Catalyst optimization: To improve reaction rates and selectivity.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

Biology

In biological research, it may be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.

Medicine

Medicinal chemistry applications may include exploring its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, it could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: Other compounds in this class with different substituents.

    Phenyl-substituted pyrroles: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 1-(3,4-dimethoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H23NO6/c1-28-18-10-9-14(12-19(18)29-2)21-20-22(26)16-7-3-4-8-17(16)31-23(20)24(27)25(21)13-15-6-5-11-30-15/h3-4,7-10,12,15,21H,5-6,11,13H2,1-2H3

InChI Key

JLWGTAUDLPTGGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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